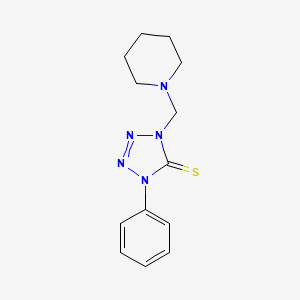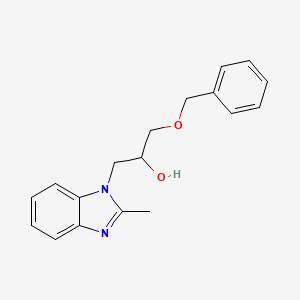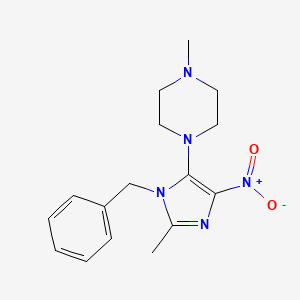![molecular formula C18H16ClF3N4O B4935795 3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, starting from base compounds through condensation reactions. For instance, similar compounds have been synthesized by reacting 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with amines prepared from halophenylacetonitrile and ethyl benzoate, followed by cyclization with hydrazine hydrate (Jin Liu, Juan Zhao, & Jiu fu Lu, 2020). These methods highlight the versatility in synthesizing the pyrazolo[1,5-a]pyrimidine core, crucial for obtaining the desired compound.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, often features a planar arrangement of the pyrazolo[1,5-a]pyrimidine system. The crystal structure can reveal interactions, such as hydrogen bonds and π-π stacking, which are fundamental for understanding the compound's chemical behavior and potential binding mechanisms with biological targets (J. Portilla et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine includes its potential to undergo various chemical transformations. These transformations can be influenced by the presence of functional groups, such as the trifluoromethyl group, which can modulate the electronic properties of the molecule and affect its reactivity (Yan‐Chao Wu et al., 2006).
properties
IUPAC Name |
4-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4O/c1-11-10-14(25-6-8-27-9-7-25)26-17(23-11)15(16(24-26)18(20,21)22)12-4-2-3-5-13(12)19/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCQJVLDSGSGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C(F)(F)F)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)

![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)

![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)